molecular formula C12H15NO5 B8315757 Methyl 3-tert-butyl-2-hydroxy-5-nitrobenzoate

Methyl 3-tert-butyl-2-hydroxy-5-nitrobenzoate

Cat. No. B8315757
M. Wt: 253.25 g/mol
InChI Key: GQTYPNMJZGNEFG-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

Methyl 3,5-di-tert-butyl-2-hydroxybenzoate (28.66 g, 108.4 mmol) was dissolved with stirring in 430 mL glacial acetic acid and the resulting mixture was treated drop wise with fuming nitric acid (90%, 179.26 mL). When the addition was complete, the resulting mixture was stirred for 2.5 h. The reaction mixture was poured into a 2.0 L of crushed ice and allowed to stand 30 min. Afterwards, 1.0 L of water was added and the ice water mixture was allowed to melt. The mixture was then filtered, washed with water and dried to provide the title compound (24.57 g, 89%).
Quantity
28.66 g
Type
reactant
Reaction Step One
Quantity
179.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
430 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:19])=[C:7]([CH:12]=[C:13](C(C)(C)C)[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:4])([CH3:3])[CH3:2].[N+:20]([O-])([OH:22])=[O:21].O>C(O)(=O)C>[C:1]([C:5]1[C:6]([OH:19])=[C:7]([CH:12]=[C:13]([N+:20]([O-:22])=[O:21])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
28.66 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C(=O)OC)C=C(C1)C(C)(C)C)O
Step Two
Name
Quantity
179.26 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
WAIT
Type
WAIT
Details
to stand 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C(=O)OC)C=C(C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 24.57 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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